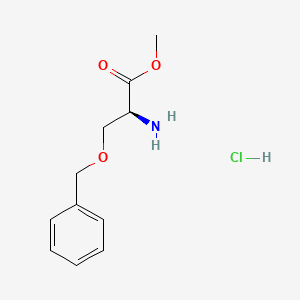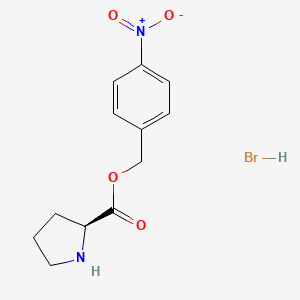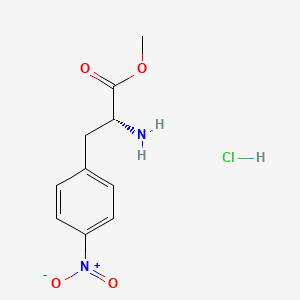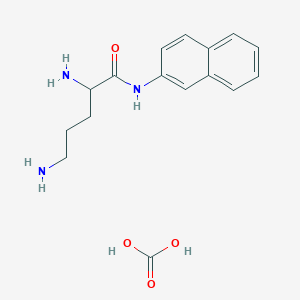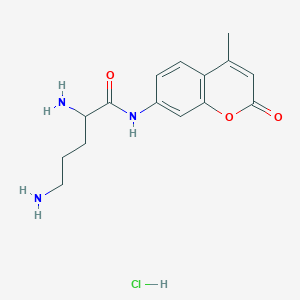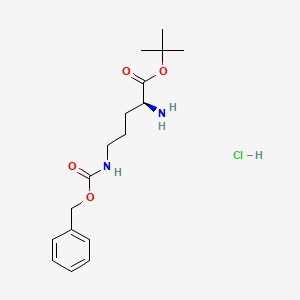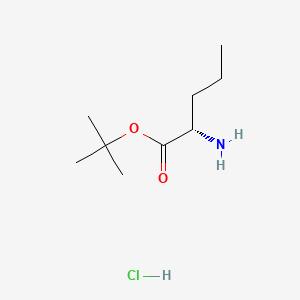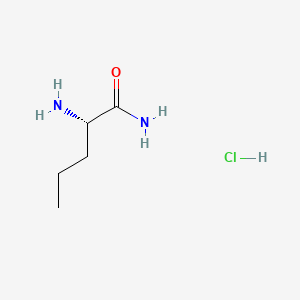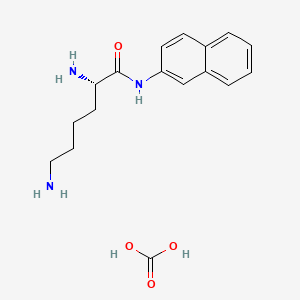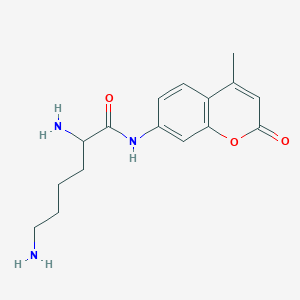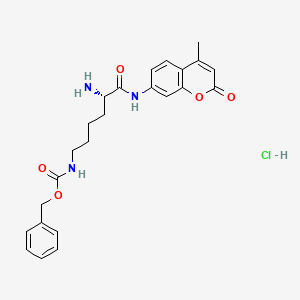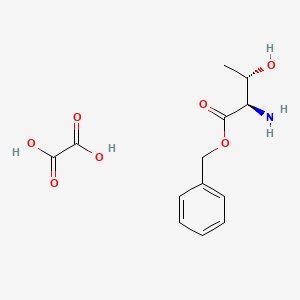
D-Threonine benzyl ester oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of D-Threonine benzyl ester oxalate involves several steps:
Starting Materials: Threonine (in different forms such as L-, DL-, D-Thr) and phenylcarbinol.
p-Toluenesulfonic acid.Reaction Conditions: The threonine is reacted with phenylcarbinol under the catalysis of p-toluenesulfonic acid.
Neutralization: The resulting threonine benzyl ester p-toluenesulfonic acid salts are suspended in an organic solvent and neutralized using inorganic bases.
Oxalic Acid Addition: Oxalic acid is then added directly in the organic solvent to obtain the crude product of threonine benzyl ester oxalate, which is subsequently purified using alcohols.
Análisis De Reacciones Químicas
D-Threonine benzyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: The ester group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
D-Threonine benzyl ester oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying protein interactions and functions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of various biochemical products and research tools
Mecanismo De Acción
The mechanism of action of D-Threonine benzyl ester oxalate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It may be involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparación Con Compuestos Similares
D-Threonine benzyl ester oxalate can be compared with other similar compounds:
Similar Compounds: L-Threonine benzyl ester oxalate, DL-Threonine benzyl ester oxalate.
Propiedades
IUPAC Name |
benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVEEGVIGATLZ-KXNXZCPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
